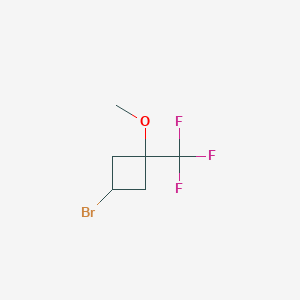

![molecular formula C23H18N2O4 B2531304 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892422-29-6](/img/no-structure.png)

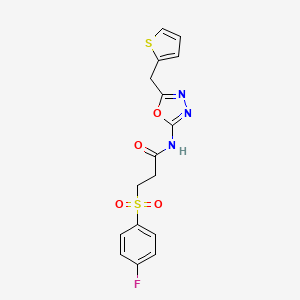

3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic molecule that incorporates several structural motifs, including a furan ring, a benzofuran moiety, and a pyrimidine-2,4-dione system. These structural features are common in various bioactive compounds and pharmaceuticals, which makes the synthesis and study of such molecules of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported through a three-step pathway involving Curtius rearrangement and subsequent reactions with amines, leading to intermediate ureids that are then cyclized to the desired bicyclic scaffold . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones and related compounds has been explored through various spectroscopic techniques, including IR, MS, NMR, and in some cases, X-ray crystallography . These studies provide insights into the electronic and structural properties of the molecules, which are crucial for understanding their reactivity and potential biological activity.

Chemical Reactions Analysis

The reactivity of furan-containing compounds is diverse, with the ability to undergo various chemical transformations. For instance, furan-2-ylidene acetates have been converted into pyrrol-2-ylidene-acetates through Michael-type reactions . Additionally, furo[2,3-b]pyridines have been synthesized from reactions involving 4,5-dibenzoyl-1H-pyrole-2,3-diones and methyl 5-aminofuran-2-carboxylate . These reactions highlight the versatility of furan derivatives in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by substituents on the furan ring and the nature of the fused ring systems. Theoretical studies have been conducted to investigate the structural and electronic properties of related molecules, providing insights into their stability and reactivity . The presence of substituents such as a hydroxymethyl group or a nitro group can significantly alter the electronic properties of the molecule, which may have implications for its chemical behavior and potential pharmacological activity.

科学的研究の応用

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrimidine derivatives, including those related to the specified compound, has led to the development of novel methodologies for constructing heterocyclic compounds. One study describes a convenient synthesis pathway for functionalized 1H-pyrimidine-2-thiones, highlighting the potential for creating diverse molecular structures through reactions involving furan-2,3-dione and thiosemicarbazones (Akçamur et al., 1988). Another research effort focuses on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of these compounds in organic synthesis (Yin et al., 2008).

Applications in Material Science

In the realm of materials science, pyrimidine derivatives are explored for their application in organic field-effect transistors (OFETs) and polymer solar cells. A study on donor–acceptor copolymers incorporating pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and related moieties demonstrates their potential in enhancing device performance through improved thermal stability and solubility, leading to significant advancements in OFETs and polymer solar cell efficiency (Yuan et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione' involves the condensation of 3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione with an aldehyde followed by cyclization to form the final product.", "Starting Materials": [ "3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione", "Aldehyde" ], "Reaction": [ "Condensation of 3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione with an aldehyde in the presence of a base such as sodium hydride or potassium carbonate", "Heating the reaction mixture to promote cyclization", "Purification of the final product by column chromatography or recrystallization" ] } | |

CAS番号 |

892422-29-6 |

製品名 |

3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

分子式 |

C23H18N2O4 |

分子量 |

386.407 |

IUPAC名 |

3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N2O4/c1-15-6-4-7-16(12-15)13-24-20-18-9-2-3-10-19(18)29-21(20)22(26)25(23(24)27)14-17-8-5-11-28-17/h2-12H,13-14H2,1H3 |

InChIキー |

UZMXJTYJNRDVKH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)